

Discovery and characterization of cis,cis,cis-10,13,16-Docosatrienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Cis,cis,cis-10,13,16Docosatrienoyl-CoA

Cat. No.:

B15549130

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An In-depth Technical Guide to cis,cis,cis-10,13,16-Docosatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis,cis-10,13,16-Docosatrienoic acid (DTA), a novel omega-3 very-long-chain polyunsaturated fatty acid (VLCPUFA), is emerging as a molecule of significant interest in the fields of biochemistry, pharmacology, and nutraceuticals. This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of this specific DTA isomer. It includes detailed experimental protocols, quantitative data, and visual representations of its known signaling pathways and biosynthetic routes, designed to serve as a valuable resource for researchers and professionals in drug development. While naturally scarce, metabolic engineering has enabled its production in oilseed crops, paving the way for further investigation into its therapeutic potential.

Introduction

cis,cis,cis-10,13,16-Docosatrienoic acid is a 22-carbon polyunsaturated fatty acid with three cis double bonds at the 10th, 13th, and 16th carbon positions. As an omega-3 fatty acid, it is a subject of growing research due to its potential health benefits, which are reported to be



comparable or even superior to those of well-known omega-3s like docosahexaenoic acid (DHA).[1] This document details the current scientific understanding of this specific isomer, from its chemical properties to its biological functions and the methodologies used to study it.

Discovery and Production

cis,cis,cis-10,13,16-Docosatrienoic acid is not found in significant quantities in nature.[2] Its availability for research has been largely facilitated by recent advancements in metabolic engineering. Scientists have successfully engineered the oilseed crop Brassica carinata to produce high levels of this novel fatty acid.[2][3] This was achieved by introducing a minimal set of genes that allows for the elongation of endogenous α -linolenic acid (ALA), an omega-3 fatty acid naturally present in the plant.[4]

Biosynthesis Pathway in Engineered Brassica carinata

The production of cis,cis,cis-10,13,16-docosatrienoic acid in engineered Brassica carinata involves the elongation of α -linolenic acid (18:3n-3). This process is catalyzed by specific elongase enzymes that add two-carbon units to the fatty acid chain.



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Biosynthetic pathway of cis,cis,cis-10,13,16-docosatrienoic acid in engineered plants.

Physicochemical and Spectroscopic Characterization

The definitive identification and characterization of cis,cis,cis-10,13,16-docosatrienoic acid rely on a combination of analytical techniques.



Property	Value	Reference
CAS Number	18104-42-2	[5][6]
Molecular Formula	C22H38O2	[5][6]
Molecular Weight	334.54 g/mol	[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the structure of fatty acids, including the position and geometry of double bonds. The ¹³C NMR chemical shifts for the methyl ester of cis,cis,cis-10,13,16-docosatrienoic acid have been computationally predicted and are available in spectral databases.[2][7] These predicted values are crucial for confirming the identity of the synthesized or isolated compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the fatty acid. Fragmentation patterns observed in MS/MS experiments can help to locate the positions of the double bonds. The fragmentation of fatty acid methyl esters (FAMEs) typically involves cleavages at the ester group and along the hydrocarbon chain.

Biological Activities and Signaling Pathways

Emerging research has highlighted several significant biological activities of cis,cis,cis-10,13,16-docosatrienoic acid, positioning it as a promising candidate for further pharmacological investigation.

Anti-Inflammatory Effects

cis,cis,cis-10,13,16-Docosatrienoic acid has demonstrated potent anti-inflammatory properties. In studies using human macrophages, it has been shown to reduce the expression of several pro-inflammatory cytokines.[1] The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as the NF-kB pathway.[8]



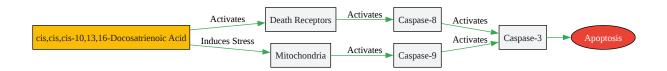


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Proposed anti-inflammatory signaling pathway of DTA via NF-kB inhibition.

Antitumor Activity

This novel fatty acid has also exhibited significant antitumor effects, including the induction of apoptosis in human breast cancer cells.[1][9] Its pro-apoptotic activity was found to be even stronger than that of DHA.[1] The underlying mechanisms are believed to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[10]



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Proposed pro-apoptotic signaling pathways of DTA in cancer cells.

Inhibition of Melanogenesis

A recent study has implicated a docosatrienoic acid in the inhibition of melanin synthesis. This effect is mediated through the suppression of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, and the subsequent downregulation of tyrosinase expression.[11]



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Mechanism of melanogenesis inhibition by DTA via the MITF/Tyrosinase axis.

Quantitative Data

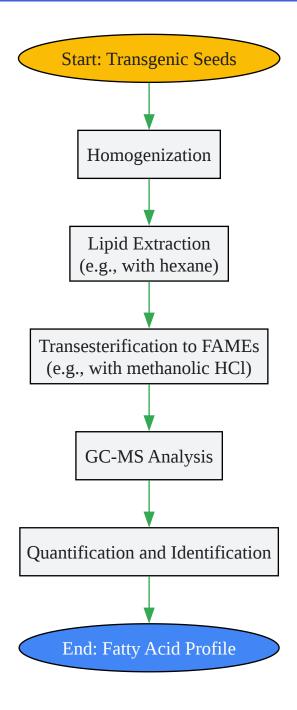
The majority of quantitative data for cis,cis,cis-10,13,16-docosatrienoic acid comes from studies on metabolically engineered Brassica carinata.

Biological Source	Tissue/Fraction	Concentration/Perc entage	Reference
Transgenic Brassica carinata (T3 generation)	Seed Oil	~20% of total fatty acids	[3]
Human Breast Cancer Cells (SK-BR-3)	In vitro culture	IC50 values for antitumor activity are comparable to DHA	[1]
Human Macrophages (from THP-1 cells)	In vitro culture	Effective in reducing pro-inflammatory cytokine expression	[1]
B16F10 Mouse Melanoma Cells	In vitro culture	Significant reduction in melanin content at low micromolar concentrations	[11]

Experimental Protocols Extraction and Analysis of Fatty Acids from Plant Seeds

This protocol is adapted from methodologies used for the analysis of fatty acids in transgenic Brassica carinata seeds.[3]





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Workflow for the analysis of fatty acids from plant seeds.

Protocol:

- Sample Preparation: Homogenize a known weight of seeds.
- Lipid Extraction: Extract the total lipids from the homogenized seeds using a suitable solvent system, such as hexane or a chloroform:methanol mixture.



- Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol.
- GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled with a mass spectrometer (GC-MS). Use a suitable capillary column for fatty acid separation.
- Identification and Quantification: Identify the FAMEs based on their retention times and mass spectra by comparing them to known standards and spectral libraries. Quantify the relative amounts of each fatty acid by integrating the peak areas.

Cell-Based Assay for Anti-Melanogenic Activity

This protocol is based on the study investigating the effect of DTA on melanogenesis in B16F10 melanoma cells.[11]

Protocol:

- Cell Culture: Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- Treatment: Treat the cells with varying concentrations of cis,cis,cis-10,13,16-docosatrienoic acid for a specified period (e.g., 72 hours).
- Melanin Content Assay:
 - Lyse the cells and measure the absorbance of the lysate at 405 nm to quantify the melanin content.
 - Normalize the melanin content to the total protein concentration of the cell lysate.
- Tyrosinase Activity Assay:
 - Prepare cell lysates and measure the tyrosinase activity by monitoring the rate of L-DOPA oxidation to dopachrome at 475 nm.
- Gene Expression Analysis (RT-qPCR):
 - Extract total RNA from the treated cells.



- Perform reverse transcription to synthesize cDNA.
- Use quantitative PCR (qPCR) to measure the relative expression levels of genes involved in melanogenesis, such as MITF and Tyrosinase, using a suitable housekeeping gene for normalization.

Conclusion and Future Directions

cis,cis,cis-10,13,16-Docosatrienoic acid is a promising novel omega-3 fatty acid with demonstrated anti-inflammatory, antitumor, and anti-melanogenic properties. The successful production of this compound in metabolically engineered plants has opened up new avenues for its investigation and potential application in pharmaceuticals, cosmetics, and nutraceuticals.

Future research should focus on:

- Elucidating the detailed molecular mechanisms underlying its biological activities.
- Conducting in vivo studies to validate the in vitro findings and to assess its pharmacokinetic and pharmacodynamic properties.
- Developing efficient and scalable methods for its synthesis and purification.
- Exploring its potential therapeutic applications in a range of human diseases.

This technical guide provides a solid foundation for researchers and professionals to build upon as the scientific community continues to unravel the full potential of this intriguing molecule.

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- To cite this document: BenchChem. [Discovery and characterization of cis,cis,cis-10,13,16-Docosatrienoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15549130#discovery-and-characterization-of-cis-cis-cis-10-13-16-docosatrienoic-acid]

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